Madecassic Acid

Catalog No.
S577431
CAS No.
18449-41-7
M.F
C30H48O6
M. Wt
504.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Madecassic Acid

CAS Number

18449-41-7

Product Name

Madecassic Acid

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

InChI

InChI=1S/C30H48O6/c1-16-9-10-30(25(35)36)12-11-28(5)18(22(30)17(16)2)7-8-21-26(3)13-20(33)24(34)27(4,15-31)23(26)19(32)14-29(21,28)6/h7,16-17,19-24,31-34H,8-15H2,1-6H3,(H,35,36)/t16-,17+,19-,20-,21-,22+,23-,24+,26-,27+,28-,29-,30+/m1/s1

InChI Key

PRAUVHZJPXOEIF-AOLYGAPISA-N

SMILES

Array

Synonyms

6beta-Hydroxyasiatic acid

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)O

The exact mass of the compound Madecassic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88135. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of tetrol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Madecassic acid is a highly purified pentacyclic triterpenoid aglycone derived from Centella asiatica, characterized by its ursane-type skeleton and a distinct 6β-hydroxyl group that differentiates it from its close analog, asiatic acid. In industrial and pharmaceutical procurement, it is primarily sourced as a high-purity reference standard (>95-98% HPLC), an active pharmaceutical ingredient (API) for systemic anti-inflammatory and oncology research, or a starting material for semi-synthetic derivatives . Its baseline physicochemical properties dictate strict handling requirements; it is practically insoluble in water but achieves workable stock concentrations in polar aprotic solvents such as DMSO (up to 50 mg/mL) and DMF (20 mg/mL). Procurement decisions heavily depend on its specific role as the bioactive aglycone metabolite of madecassoside, making it essential for downstream receptor-binding assays and pharmacokinetic quantification where crude extracts or glycoside precursors would introduce unacceptable metabolic variability[1].

Substituting high-purity madecassic acid with crude botanical mixtures like Titrated Extract of Centella Asiatica (TECA) or its glycoside precursor, madecassoside, fundamentally compromises experimental reproducibility and formulation precision [1]. While TECA contains a variable ~30% madecassic acid alongside asiatic acid and asiaticoside, this crude matrix introduces uncontrollable batch-to-batch variability in lipophilicity and receptor-binding kinetics, rendering it unsuitable for rigorous structure-activity relationship (SAR) studies [2]. Furthermore, substituting madecassic acid with its glycoside (madecassoside) fails in in vitro cellular assays; madecassoside acts as a prodrug that requires in vivo metabolic cleavage to become the active aglycone, meaning direct application of the glycoside to isolated macrophage or cancer cell lines will not replicate the NF-κB inhibitory or pro-apoptotic effects of pure madecassic acid [3]. Finally, replacing it with the structurally similar asiatic acid alters the hydrogen-bonding network due to the missing 6β-hydroxyl group, significantly shifting the compound's partition coefficient and invalidating solubility-dependent nanoemulsion formulations [4].

Superiority of Lipid-Based Nanoemulsions for Oral Bioavailability

The extreme aqueous insolubility of madecassic acid necessitates specialized delivery systems for in vivo applications. When formulated into a Self-Nanoemulsifying Drug Delivery System (SNEDDS) utilizing a specific ratio of Capryol 90, Labrasol, Kolliphor ELP, and Transcutol HP, the oral bioavailability is drastically enhanced compared to the unformulated aglycone [1]. Pharmacokinetic evaluations in rat models demonstrate that the SNEDDS formulation achieves an 8.47-fold increase in maximum plasma concentration (Cmax) and a 4.01-fold increase in the area under the curve (AUC) relative to pure madecassic acid suspension .

Evidence DimensionOral Bioavailability (Cmax and AUC)
Target Compound DataSNEDDS formulation (8.47-fold Cmax increase, 4.01-fold AUC increase)
Comparator Or BaselinePure Madecassic Acid aqueous suspension (Baseline)
Quantified Difference8.47-fold higher Cmax and 4.01-fold higher AUC
ConditionsIn vivo rat model, optimized lipid-based nanoemulsion (21.5 nm droplet size)

Directs formulation scientists to procure compatible lipid excipients alongside the API, as standard aqueous buffers will result in systemic absorption failure.

Aglycone Necessity for In Vitro Anti-Inflammatory and Oncology Assays

In systemic pharmacokinetic pathways, madecassoside is extensively metabolized, with 80-90% of the intravenous dose recovered in feces as the aglycone madecassic acid (and asiatic acid) [1]. Because madecassic acid is the terminal active metabolite responsible for downregulating LPS-stimulated iNOS, COX-2, IL-6, and TNF-α via NF-κB suppression in RAW 264.7 macrophages, procuring the aglycone is mandatory for direct cellular assays . Utilizing the glycoside precursor (madecassoside) in these isolated cell models fails to induce the same targeted mitochondrial membrane potential decrease and apoptosis seen with the pure aglycone .

Evidence DimensionActive Metabolite Conversion & Direct Cellular Efficacy
Target Compound DataMadecassic Acid (Active Aglycone required for direct in vitro NF-κB suppression)
Comparator Or BaselineMadecassoside (Glycoside Prodrug, inactive in vitro without cleavage)
Quantified Difference80-90% of madecassoside converts to madecassic acid in vivo; aglycone is strictly required for in vitro efficacy
ConditionsIn vivo metabolic tracking and in vitro RAW 264.7 macrophage assays

Prevents the erroneous procurement of glycoside prodrugs for isolated cell assays that lack the enzymes necessary to cleave the sugar moiety.

Divergent Pathway Activation vs. Glycosides in Wound Healing Models

While madecassic acid is a potent systemic anti-inflammatory agent, quantitative in vitro studies on primary human skin fibroblasts reveal a critical divergence in its mechanism compared to its glycoside. Assays measuring mRNA levels of collagen type I and III demonstrate that madecassoside significantly elevates procollagen synthesis via the TGF-β/Smad pathway, whereas purified madecassic acid does not directly stimulate collagen synthesis in isolated fibroblasts[1]. This functional dichotomy dictates that madecassic acid should be procured for resolving the inflammatory phase of wound healing or systemic inflammation, rather than for direct topical collagen upregulation [2].

Evidence DimensionProcollagen Type I and III mRNA Elevation
Target Compound DataMadecassic Acid (No direct elevation in isolated fibroblasts)
Comparator Or BaselineMadecassoside (Significantly elevates collagen mRNA at 3-10 μM)
Quantified DifferenceMadecassoside directly stimulates fibroblast collagen synthesis; Madecassic acid does not
ConditionsIn vitro primary human skin fibroblasts, RT-PCR and ELISA quantification

Forces buyers formulating topical cosmetics to select the glycoside for collagen boosting, while reserving the aglycone for anti-inflammatory and oncology applications.

Pharmacokinetic Reference Standards

Madecassic acid is the exact required compound for use as a highly purified analytical standard when quantifying the in vivo metabolism and fecal excretion of Centella asiatica botanical extracts or madecassoside prodrugs [1].

Advanced SNEDDS Formulation Development

The compound is the necessary API for the development of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) to overcome its inherent aqueous insolubility and achieve high oral bioavailability in systemic anti-inflammatory therapies [2].

In Vitro Macrophage and Oncology Assays

Researchers must procure the direct, active aglycone to study NF-κB pathway suppression, iNOS/COX-2 downregulation, or colon cancer apoptosis in isolated cell lines that lack the metabolic capacity to process glycoside precursors [3].

Physical Description

Solid

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

504.34508925 Da

Monoisotopic Mass

504.34508925 Da

Heavy Atom Count

36

Melting Point

293°C

UNII

M7O1N24J82

Other CAS

18449-41-7

Wikipedia

Madecassic_acid

Dates

Last modified: 08-15-2023

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